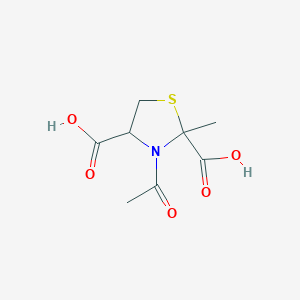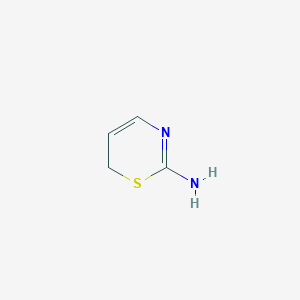
N-methyl-(1-phenylcyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-(1-phenylcyclohexyl)methanamine is a novel compound known for its potent inhibition of serotonin, norepinephrine, and dopamine transporters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-(1-phenylcyclohexyl)methanamine typically involves the reaction of phenylcyclohexylmethanamine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the precise control of reaction parameters, leading to higher yields and purity. The use of automated systems and reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-(1-phenylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-methyl-(1-phenylcyclohexyl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter transporters and its potential role in modulating neurological pathways.
Medicine: Investigated for its potential as an antidepressant and its ability to inhibit serotonin, norepinephrine, and dopamine reuptake.
Mechanism of Action
N-methyl-(1-phenylcyclohexyl)methanamine exerts its effects primarily by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and cognitive function. The compound binds to the transporters of these neurotransmitters, blocking their reabsorption into the presynaptic neuron .
Comparison with Similar Compounds
Similar Compounds
Phencyclidine: Known for its dissociative anesthetic properties and NMDA receptor antagonism.
Ketamine: Shares structural similarities and also acts as an NMDA receptor antagonist.
DOV 216,303: Another triple reuptake inhibitor with similar pharmacological properties.
Uniqueness
N-methyl-(1-phenylcyclohexyl)methanamine is unique due to its balanced inhibition of serotonin, norepinephrine, and dopamine transporters, making it a promising candidate for treating complex mood disorders. Its high brain penetration and activity in vivo further distinguish it from other compounds in its class .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-methyl-1-(1-phenylcyclohexyl)methanamine |
InChI |
InChI=1S/C14H21N/c1-15-12-14(10-6-3-7-11-14)13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3 |
InChI Key |
WUFUZCCXAFJCHT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide](/img/structure/B8613710.png)
![{3-[Di(prop-2-en-1-yl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B8613713.png)



![6-hydroxy-5,7-dimethylspiro[chromene-2,1'-cyclobutan]-4(3H)-one](/img/structure/B8613754.png)







